3-インドールアクリル酸

概要

説明

3-Indoleacrylic acid is an organic compound derived from indole and acrylic acid. It is a metabolite of tryptophan produced by certain gut microflora, such as Peptostreptococcus species . This compound has been studied for its beneficial effects on intestinal epithelial barrier function and its ability to mitigate inflammatory responses by immune cells .

科学的研究の応用

3-Indoleacrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.

作用機序

Target of Action

3-Indoleacrylic acid, also known as trans-3-Indoleacrylic acid, is a metabolite of tryptophan produced by certain species of bacteria, including Peptostreptococcus . The primary targets of 3-Indoleacrylic acid are the intestinal epithelial cells . It has a beneficial effect on the intestinal epithelial barrier function and mitigates inflammatory responses by immune cells .

Mode of Action

3-Indoleacrylic acid interacts with its targets, the intestinal epithelial cells, by promoting the barrier functionality of these cells . It also mitigates inflammatory responses by immune cells . Furthermore, it has been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which in turn increases the expression level of interleukin-22 (IL-22), thus enhancing the expression of intestinal barrier-related proteins .

Biochemical Pathways

3-Indoleacrylic acid is produced from tryptophan through several independent biosynthetic pathways . Four of these pathways start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The most common biosynthetic pathways for 3-Indoleacrylic acid in microorganisms are the indole-3-acetamide (IAM) pathway and the indole-3-pyruvic acid (IPA) pathway .

Pharmacokinetics

It is known that 3-indoleacrylic acid is metabolized from tryptophan, and this conversion is carried out by gut microflora .

Result of Action

The action of 3-Indoleacrylic acid results in several molecular and cellular effects. It helps to block the mycelial growth of Neurospora crassa, leading to the accumulation of indoleglycerol phosphate, which influences the rate of tryptophan synthetase . In addition, it has been found to have a high-efficient antialgal effect, increasing reactive oxygen species (ROS) production, and inhibiting the functions of all the nutrient assimilating genes .

Action Environment

The action, efficacy, and stability of 3-Indoleacrylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan Changes in the gut microbiota, therefore, can potentially affect the production and action of 3-Indoleacrylic acid

生化学分析

Biochemical Properties

3-Indoleacrylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the induction of gene transcription, requiring the gene of interest to be cloned in plasmids containing the trp promoter . It also plays a role in the regulation of tight junction proteins in Caco-2 cells after LPS exposure .

Cellular Effects

3-Indoleacrylic acid has been found to have significant effects on various types of cells and cellular processes. It promotes the barrier functionality of the intestinal epithelial cells . It also has an anti-adipogenesis effect on human preadipocytes .

Molecular Mechanism

The molecular mechanism of action of 3-Indoleacrylic acid involves its ability to activate the aryl hydrocarbon receptor (AhR) signaling pathway . This activation leads to an increase in the expression level of interleukin-22 (IL-22), thus enhancing the expression of intestinal barrier-related proteins .

Temporal Effects in Laboratory Settings

It has been shown to have a beneficial effect on intestinal epithelial barrier function , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 3-Indoleacrylic acid vary with different dosages in animal models. For instance, supplementation with 3-Indoleacrylic acid in zebrafish larvae induced by a high fat diet dramatically reduced lipid accumulation .

Metabolic Pathways

3-Indoleacrylic acid is involved in the metabolism of tryptophan, an essential amino acid . It is produced by gut microflora through the breakdown of tryptophan .

Transport and Distribution

It is known that it is absorbed by the intestinal epithelial cells and diffuses into the blood .

Subcellular Localization

Given its role in activating the AhR signaling pathway , it is likely that it is localized in the nucleus where it can interact with nuclear receptors.

準備方法

Synthetic Routes and Reaction Conditions: 3-Indoleacrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of indole with acrylic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, 3-Indoleacrylic acid is produced using large-scale chemical reactors. The process involves the same basic principles as laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 3-Indoleacrylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-carboxylic acid.

Reduction: Reduction of 3-Indoleacrylic acid can yield indole-3-propionic acid.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products:

Oxidation: Indole-3-carboxylic acid.

Reduction: Indole-3-propionic acid.

Substitution: Various substituted indole derivatives depending on the electrophile used.

類似化合物との比較

3-Indoleacrylic acid can be compared with other similar compounds, such as:

Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Indole-3-carboxylic acid: An oxidation product of 3-Indoleacrylic acid with different biological activities.

Uniqueness: 3-Indoleacrylic acid is unique due to its dual role in modulating gut microbiota and exerting anti-inflammatory effects. Its ability to influence both microbial and host cellular processes makes it a compound of significant interest in both basic and applied research.

特性

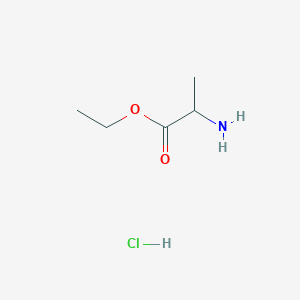

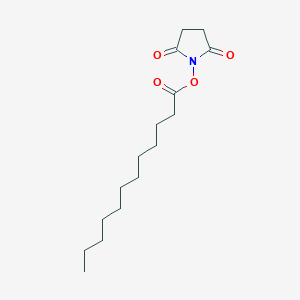

IUPAC Name |

(E)-3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184060 | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoleacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29953-71-7, 1204-06-4 | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29953-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029953717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(indol-3-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Indoleacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLYLACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83X500J040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 186 °C | |

| Record name | Indoleacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-indoleacrylic acid?

A1: 3-Indoleacrylic acid has the molecular formula C11H9NO2 and a molecular weight of 187.20 g/mol. []

Q2: Are there any notable spectroscopic features of 3-indoleacrylic acid?

A2: While specific spectroscopic data isn't extensively outlined in the provided research, 3-indoleacrylic acid's structure suggests characteristic peaks in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These would arise from its indole ring system, conjugated double bond, and carboxylic acid group. [, ]

Q3: Does 3-indoleacrylic acid exhibit any biological activity?

A3: Yes, research suggests that 3-indoleacrylic acid displays various biological activities, including algicidal and anti-tumor effects. [, ]

Q4: How does 3-indoleacrylic acid exert its algicidal effects?

A4: Studies show that Rhodococcus sp. strain p52, a dibenzofuran-degrading bacterium, produces 3-indoleacrylic acid as an extracellular substance that inhibits the growth of certain cyanobacteria species like Microcystis aeruginosa. []

Q5: Can you elaborate on the anti-tumor activity of 3-indoleacrylic acid?

A5: A study found that 3-indoleacrylic acid, a gut microbial metabolite produced by Parabacteroides anaerobius, might promote colorectal cancer development by inhibiting ferroptosis, a form of programmed cell death. It achieves this by activating the aryl hydrocarbon receptor (AHR), leading to the expression of aldehyde dehydrogenase 1 family member A3 (ALDH1A3), which contributes to ferroptosis resistance. []

Q6: Does 3-indoleacrylic acid interact with any specific receptors?

A6: Yes, 3-indoleacrylic acid has been shown to activate the aryl hydrocarbon receptor (AHR), a transcription factor involved in various cellular processes, including xenobiotic metabolism and immune responses. []

Q7: What are the potential applications of 3-indoleacrylic acid?

A7: Based on its observed activities, 3-indoleacrylic acid holds potential as an algicide in controlling harmful algal blooms, particularly in hydroponic systems. [] Its interaction with AHR and influence on ferroptosis might also offer avenues for further research in the context of cancer and other diseases. [, ]

Q8: Could you provide specific examples of 3-indoleacrylic acid's use in controlling algal blooms?

A8: Research indicates that 3-indoleacrylic acid effectively inhibits the growth of Chlamydomonas reinhardtii and a Chlamydomonas species isolated from hydroponic systems. It showed effectiveness at concentrations that did not harm tomato seedling growth, suggesting potential as a safe and effective algicide in such systems. []

Q9: What analytical techniques are commonly used to study 3-indoleacrylic acid?

A9: Researchers frequently utilize techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify 3-indoleacrylic acid in various matrices, including urine and fecal samples. [, ]

Q10: How is 3-indoleacrylic acid typically detected and quantified in biological samples?

A10: 3-Indoleacrylic acid is often extracted from biological samples using techniques like liquid-liquid extraction or solid-phase extraction. The extracted compound is then separated and identified using chromatography (e.g., HPLC) and detected with high sensitivity and selectivity using mass spectrometry. [, ]

Q11: Does modifying the structure of 3-indoleacrylic acid affect its activity?

A11: While specific structure-activity relationship (SAR) studies are not extensively detailed in the provided research, it's plausible to assume that modifications to the indole ring, the acrylic acid moiety, or the overall molecule could impact its biological activity, including its interaction with receptors like AHR. []

Q12: Is there any information available about the toxicity of 3-indoleacrylic acid?

A12: While the research highlights its potential applications, comprehensive toxicological data on 3-indoleacrylic acid remains limited. Further investigation is crucial to determine its safety profile, potential adverse effects, and any long-term consequences. [, , ]

Q13: What are the potential environmental impacts of using 3-indoleacrylic acid as an algicide?

A13: While 3-indoleacrylic acid shows promise as a natural algicide, it's essential to consider its potential impact on the environment. Research should assess its degradation pathway, potential for bioaccumulation, and any effects on non-target organisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

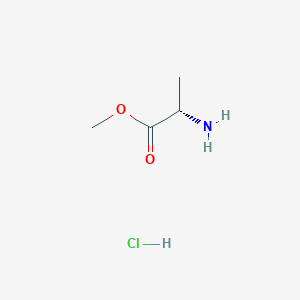

![(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B555076.png)